![molecular formula C20H23N5O2 B5653475 2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5653475.png)
2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide
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Overview
Description
Synthesis Analysis
- The synthesis of compounds related to "2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide" involves various methods. One approach includes the Steglich esterification reaction and nucleophilic substitution to create acetic acid derivatives (Ramírez et al., 2020). Another method involves the condensation of aryl aldehydes with acetic acid in the presence of sodium acetate and zinc oxide as catalysts (Rao et al., 2020).
Molecular Structure Analysis
- Molecular modeling and spectroscopy studies, such as FT-IR, FT-Raman, and NMR, are commonly used for analyzing the structure of these compounds. These studies confirm the molecular structure and provide insights into the electronic and vibrational properties (El-Azab et al., 2016).
Chemical Reactions and Properties
- The chemical behavior of these compounds under different reaction conditions is crucial for optimizing synthesis. For example, the reaction conditions for nucleophilic substitution are optimized to create the desired acetic acid derivatives (Ramírez et al., 2020).
Physical Properties Analysis
- The physical properties, including solubility, melting point, and crystalline structure, are typically characterized using various analytical techniques like X-ray crystallography and differential scanning calorimetry. However, specific data on the physical properties of "2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide" are not detailed in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and functional group analysis, are investigated using spectroscopic methods and chemical reactivity tests. The reactivity of functional groups in these compounds is of particular interest in synthesizing derivatives with potential biological activities (Mehta et al., 2019).
properties
IUPAC Name |
2-[1-cyclohexyl-5-[(4-oxoquinolin-1-yl)methyl]-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-18(27)12-19-22-20(25(23-19)14-6-2-1-3-7-14)13-24-11-10-17(26)15-8-4-5-9-16(15)24/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALFACDMICHYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NC(=N2)CC(=O)N)CN3C=CC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-cyclohexyl-5-[(4-oxoquinolin-1(4H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide |
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